molecular formula C22H20ClFN2O2 B11329355 N-(2-chloro-6-fluorobenzyl)-4-propoxy-N-(pyridin-2-yl)benzamide

N-(2-chloro-6-fluorobenzyl)-4-propoxy-N-(pyridin-2-yl)benzamide

Cat. No.: B11329355
M. Wt: 398.9 g/mol
InChI Key: VDGCVLPLAJRQKM-UHFFFAOYSA-N
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Description

N-[(2-Chloro-6-fluorophenyl)methyl]-4-propoxy-N-(pyridin-2-yl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chlorinated and fluorinated phenyl group, a propoxy group, and a pyridinyl group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Chloro-6-fluorophenyl)methyl]-4-propoxy-N-(pyridin-2-yl)benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach includes the following steps:

    Preparation of 2-Chloro-6-fluorobenzyl chloride: This can be achieved by reacting 2-chloro-6-fluorotoluene with thionyl chloride under reflux conditions.

    Formation of 4-Propoxybenzoic acid: This involves the esterification of 4-hydroxybenzoic acid with propyl alcohol in the presence of a strong acid catalyst.

    Coupling Reaction: The final step involves the coupling of 2-chloro-6-fluorobenzyl chloride with 4-propoxybenzoic acid and pyridine-2-amine in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Chloro-6-fluorophenyl)methyl]-4-propoxy-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated and fluorinated positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[(2-Chloro-6-fluorophenyl)methyl]-4-propoxy-N-(pyridin-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-Chloro-6-fluorophenyl)methyl]-4-propoxy-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-Chlorophenyl)methyl]-4-propoxy-N-(pyridin-2-yl)benzamide
  • N-[(2-Fluorophenyl)methyl]-4-propoxy-N-(pyridin-2-yl)benzamide
  • N-[(2-Bromophenyl)methyl]-4-propoxy-N-(pyridin-2-yl)benzamide

Uniqueness

N-[(2-Chloro-6-fluorophenyl)methyl]-4-propoxy-N-(pyridin-2-yl)benzamide is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This dual halogenation can enhance its binding affinity to certain molecular targets and improve its stability under various conditions.

Properties

Molecular Formula

C22H20ClFN2O2

Molecular Weight

398.9 g/mol

IUPAC Name

N-[(2-chloro-6-fluorophenyl)methyl]-4-propoxy-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C22H20ClFN2O2/c1-2-14-28-17-11-9-16(10-12-17)22(27)26(21-8-3-4-13-25-21)15-18-19(23)6-5-7-20(18)24/h3-13H,2,14-15H2,1H3

InChI Key

VDGCVLPLAJRQKM-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)N(CC2=C(C=CC=C2Cl)F)C3=CC=CC=N3

Origin of Product

United States

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